molecular formula C10H14O B187568 1-Methyl-3-(propan-2-yloxy)benzene CAS No. 19177-04-9

1-Methyl-3-(propan-2-yloxy)benzene

Cat. No.: B187568
CAS No.: 19177-04-9
M. Wt: 150.22 g/mol
InChI Key: HZLKLSRFTPNXMY-UHFFFAOYSA-N
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Description

1-Methyl-3-(propan-2-yloxy)benzene, also known as 3-Isopropoxytoluene, is an organic compound with the molecular formula C10H14O. It is a derivative of toluene, where the methyl group is substituted with a propan-2-yloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(propan-2-yloxy)benzene can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where 3-methylphenol (m-cresol) reacts with isopropyl bromide in the presence of a strong base like sodium hydride or potassium hydroxide. The reaction typically occurs under reflux conditions in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(propan-2-yloxy)benzene depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity to molecular targets .

Comparison with Similar Compounds

  • 1-Methoxy-3-phenyl-2-propanol
  • 2-(Benzyl)-3-bromo-propan-1-ol
  • 1-Ethoxy-3-phenyl-2-propanol

Comparison: 1-Methyl-3-(propan-2-yloxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and solubility profiles, making it suitable for specific applications in organic synthesis and materials science .

Properties

IUPAC Name

1-methyl-3-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8(2)11-10-6-4-5-9(3)7-10/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLKLSRFTPNXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499020
Record name 1-Methyl-3-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19177-04-9
Record name 1-Methyl-3-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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